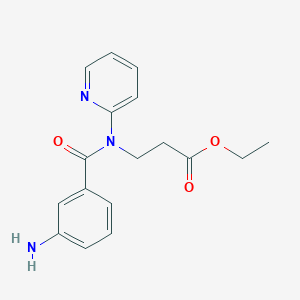

Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate

Description

Properties

Molecular Formula |

C17H19N3O3 |

|---|---|

Molecular Weight |

313.35 g/mol |

IUPAC Name |

ethyl 3-[(3-aminobenzoyl)-pyridin-2-ylamino]propanoate |

InChI |

InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3 |

InChI Key |

QSKAOWDOFOFRGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid, which is converted to 4-(methylamino)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The final compound is obtained by reducing this intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate undergoes several types of chemical reactions, including:

Reduction: The nitro group in the intermediate compound is reduced to an amino group.

Substitution: The benzoyl chloride intermediate reacts with ethyl 3-(pyridin-2-ylamino)propanoate in a substitution reaction.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or other metal catalysts.

Substitution: This reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane.

Major Products

The major product of these reactions is this compound, which can be further utilized in the synthesis of pharmacologically active compounds .

Scientific Research Applications

Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate has several scientific research applications:

Medicinal Chemistry: It is a key intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thrombosis and cardiovascular diseases.

Cancer Research: The compound has shown in vitro anti-cancer activity against human gastric cancer cell lines, including SGC-790, MKN-4, and MKN45.

Structural Chemistry: The compound has been studied for its crystal structure using techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is primarily related to its role as an intermediate in the synthesis of Dabigatran etexilate. Dabigatran etexilate inhibits thrombin, an enzyme involved in blood clotting, by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is structurally similar but contains an additional methylamino group.

Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate: Another related compound used in medicinal chemistry.

Uniqueness

Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Dabigatran etexilate. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and cancer research further highlight its significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.